[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate is a complex organic compound with a unique structure that includes a chloro-substituted isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate typically involves multiple steps. One common method includes the condensation of aromatic aldehydes with 2,2-dichlorobut-2-en-3-one in the presence of a catalytic amount of sulfuric acid. This reaction produces polyconjugated 1,1-dichloro-5-arylpenta-1,4-dien-3-ones, which can then be further reacted with substituted hydrazines under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sclerotioramine: A natural product derived from fungal sources with a similar core structure.
3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl acetate: A closely related compound with slight variations in its substituents.
Uniqueness
What sets [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate apart is its chloro-substituted isoquinoline core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H24ClNO4 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate |
InChI |
InChI=1S/C21H24ClNO4/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-23-15)19(25)21(5,27-14(4)24)20(26)18(16)22/h7-12,26H,6H2,1-5H3/b8-7+,13-9+ |
InChI Key |
TYTKCJXGLSJWJW-NJHPPEEMSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C1=CC2=C(C=N1)C(=O)C(C(=C2Cl)O)(C)OC(=O)C |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C=N1)C(=O)C(C(=C2Cl)O)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.